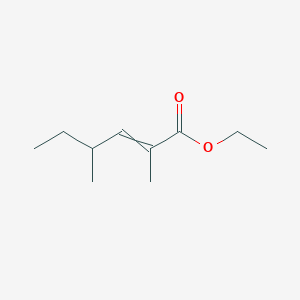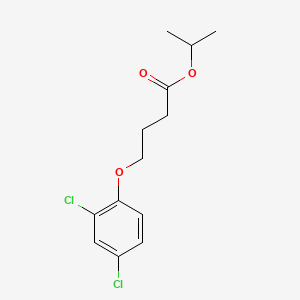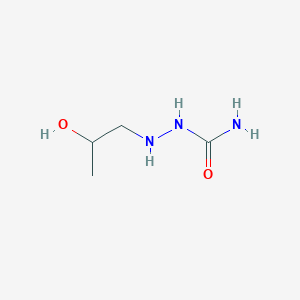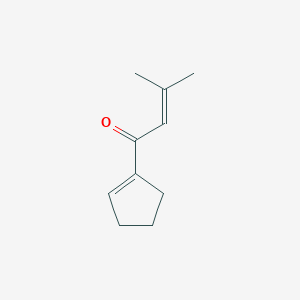
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of a Schiff base with thioglycolic acid (TGA) in the presence of anhydrous zinc chloride (ZnCl₂) or dimethylformamide (DMF) . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance selectivity, purity, and product yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or amines .
Scientific Research Applications
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form covalent bonds with target proteins, leading to the modulation of enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Thiazolidinone: Similar to thiazolidine but with a carbonyl group at the second position.
Uniqueness
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the quinolinyloxy group enhances its pharmacological properties, making it a valuable compound for drug development .
Properties
CAS No. |
41288-18-0 |
|---|---|
Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[3-(6-methoxy-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine |
InChI |
InChI=1S/C17H22N2O2S/c1-13-10-17(21-8-3-6-19-7-9-22-12-19)18-16-5-4-14(20-2)11-15(13)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
InChI Key |
HSCDRQYKRDWPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCN3CCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)



![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)



![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)

